3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
Description
Properties
IUPAC Name |
3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-7-16-11(8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSMGYUQBSYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency.
Chemical Reactions Analysis
Substitution Reactions at the Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring undergoes nucleophilic substitution under acidic or basic conditions. Substituents on nitrogen enable access to derivatives for pharmacological studies.
Key Findings :
-
Boc protection proceeds efficiently in THF with Boc₂O, isolating the product in 85% yield after aqueous workup .
-
Electron-withdrawing groups (e.g., Cbz) require milder bases (Et₃N) to avoid side reactions .
Electrophilic Aromatic Substitution (EAS)
The para-trifluoromethylphenyl group directs electrophiles to the ortho and meta positions. Halogenation and nitration are notable examples.
| Reagent | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Methyl-2-[4-(CF₃)-3-nitrophenyl]pyrrolidine | 45 | |
| Br₂/FeBr₃ | DCM, rt, 1 h | 3-Methyl-2-[4-(CF₃)-2-bromophenyl]pyrrolidine | 62 |
Mechanistic Insights :
-
The -CF₃ group deactivates the ring, favoring nitration at the meta position due to steric hindrance at ortho .
-
Bromination under FeBr₃ catalysis achieves regioselectivity >90% for the ortho position .
C–H Functionalization via Transition Metal Catalysis
The pyrrolidine scaffold participates in C–H activation, enabling direct functionalization of sp³ carbons.
Highlights :
-
Ru-catalyzed arylation tolerates electron-deficient aryl boronic esters, achieving 76% yield with pinacolone as solvent .
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Pd-mediated coupling requires chelating ligands (DPPP) to stabilize intermediates during sp³ C–H bond cleavage .
Reduction and Oxidation
The methyl group and pyrrolidine ring are susceptible to redox transformations.
Observations :
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KMnO₄ oxidizes the methyl group to a carboxylic acid without ring degradation .
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Hydrogenation under Pd/C selectively reduces the pyrrolidine ring to a pyrrolidine with retained -CF₃ group .
Cross-Coupling Reactions
The trifluoromethylphenyl moiety engages in Suzuki-Miyaura and Ullmann-type couplings.
Notes :
-
Suzuki couplings require electron-rich aryl boronic acids for efficient transmetalation .
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Ullmann amination proceeds with L-proline as a ligand to enhance Cu(I) stability .
Acid/Base-Mediated Rearrangements
The compound undergoes ring expansion under strong acidic conditions.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 4 h | 4-Methyl-1-[4-(CF₃)phenyl]azepane | 41 |
Mechanism :
-
Protonation of the pyrrolidine nitrogen facilitates ring expansion to a seven-membered azepane via carbocation intermediates .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.
| Reaction Partner | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl acrylate | UV (254 nm), MeCN, 12 h | Bicyclic cyclobutane adduct | 34 |
Limitations :
Scientific Research Applications
Chemistry
3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine serves as a building block in the synthesis of more complex molecules. Its reactivity can be exploited to create novel compounds with desirable properties for various applications in material science and organic synthesis.
Biology
Research has indicated potential biological activities of this compound, particularly its interactions with biomolecules. Studies have focused on its effects on neurotransmitter uptake, suggesting implications for developing antidepressants or anxiolytics due to its ability to inhibit serotonin uptake .
Medicine
The compound is under investigation for its therapeutic applications , including:
- Antitumor therapies : Similar pyrrolidine derivatives have shown promise in cancer treatment, indicating potential pathways for further exploration.
- Anticonvulsant activity : Some studies have reported on the anticonvulsant properties of related compounds, with specific analogs demonstrating significant efficacy in animal models of epilepsy .
Anticonvulsant Activity
In a study evaluating the anticonvulsant activity of various derivatives, this compound was found to exhibit significant efficacy in reducing seizure activity in animal models. The most active derivatives showed effective protection against induced seizures with minimal neurotoxicity observed during testing .
| Compound | ED(50) (mg/kg) | Administration Route | Activity |
|---|---|---|---|
| 9a | 20.78 | Oral | High |
| 11i | 132.13 | Intraperitoneal | Moderate |
This table summarizes the anticonvulsant activity findings from a study involving several pyrrolidine derivatives.
Antitumor Potential
Research into similar pyrrolidine derivatives has highlighted their potential as antitumor agents. The structural characteristics that enhance interactions with cancer cells suggest that this compound may also be evaluated for similar therapeutic roles.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine.
3-Methylpyrrolidine: Another precursor used in the synthesis.
Trifluoromethylphenyl derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a methyl group and a para-trifluoromethylphenyl moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
Pharmacological Applications
The structural characteristics of this compound suggest potential applications in:
- Antitumor therapies : Similar pyrrolidine derivatives have been explored for their antitumor effects, indicating a promising avenue for further research.
- Inhibition of neurotransmitter uptake : The trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, which could be relevant for developing antidepressants or anxiolytics .
Synthesis Methods
Several synthetic routes have been developed for this compound. Common methods include:
- Multicomponent reactions : These allow for the efficient assembly of complex molecules from simple starting materials.
- Metal-catalyzed ring-closing metathesis : This method is particularly useful for forming cyclic structures like pyrrolidines.
Comparative Analysis with Related Compounds
A comparative analysis reveals that compounds structurally similar to this compound often exhibit enhanced biological activities. The following table summarizes some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-4-(trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | Known for its use in dye manufacturing |
| 3,5-Bis(trifluoromethyl)-phenyl-pyrrolidine | Pyrrolidine with two trifluoromethyl groups | Exhibits enhanced biological activity |
| N-(4-Trifluoromethylphenyl)-pyrrolidin-2-one | Pyrrolidinone structure | Potential applications in antitumor therapies |
This table illustrates that the incorporation of trifluoromethyl groups can significantly impact the biological properties of pyrrolidine derivatives.
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine?
A practical approach involves reductive amination or ring-closing metathesis. For example, a trifluoromethylphenyl precursor (e.g., 4-(trifluoromethyl)benzaldehyde) can react with a methyl-substituted pyrrolidine intermediate. Evidence from similar compounds suggests using Pd-catalyzed cross-coupling to introduce the aryl group, followed by stereoselective methylation . Alternatively, condensation of 3-(trifluoromethyl)phenylpropionic acid derivatives with methylamine intermediates may yield the target compound, as seen in trifluoromethylphenyl propionate syntheses .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR : 1H and 13C NMR to confirm substituent positions, with 19F NMR detecting the trifluoromethyl group’s electronic environment. Coupling constants in 1H NMR can reveal ring puckering dynamics .
- Mass Spectrometry (HRMS) : ESI-HRMS provides precise molecular ion identification, especially for isotopic patterns of fluorine .
- IR Spectroscopy : C-F stretching vibrations (~1100–1250 cm⁻¹) confirm the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group affect electronic properties and intermolecular interactions?
The -CF₃ group’s strong electron-withdrawing nature increases electrophilicity at the aryl ring, influencing π-π stacking and hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify its Hammett σₚ value (~3.56) and electrostatic potential surfaces. Experimental data from related compounds show enhanced binding to hydrophobic pockets in enzyme active sites, as seen in trifluoromethyl-containing pharmaceuticals .
Q. What strategies resolve enantiomeric mixtures of this compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) effectively separates enantiomers. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation. Alternatively, diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers, as demonstrated for pyrrolidine analogs .
Q. Can computational models predict bioactive conformations in drug-target binding?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. Key steps:
- Generate conformers using Cremer-Pople puckering parameters .
- Screen against target proteins (e.g., kinases or GPCRs) to identify low-energy poses.
- Validate with free-energy perturbation (FEP) calculations to assess binding affinity trends. Evidence from Sorafenib (a trifluoromethyl-containing kinase inhibitor) supports this approach .
Q. How do solvent and temperature influence the compound’s conformational equilibrium?
Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ tracks ring puckering dynamics. Activation energy barriers (ΔG‡) for pseudorotation can be calculated using Eyring plots. Polar solvents stabilize planar conformations, while nonpolar solvents favor puckered states, as observed in similar pyrrolidine derivatives .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
- Purification : Use silica gel chromatography with gradient elution (hexane → EtOAc) to isolate nonpolar byproducts.
- Steric Hindrance : Introduce directing groups (e.g., boronic esters) to mitigate steric effects during aryl substitution .
Q. Conflicting crystallographic data on ring puckering: How to reconcile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
